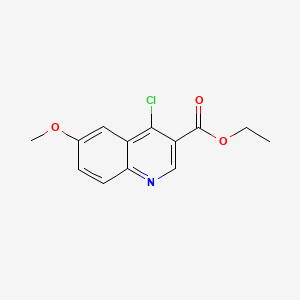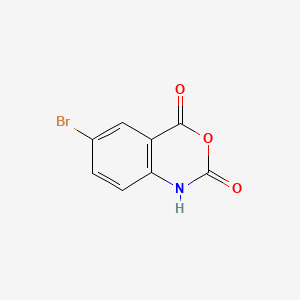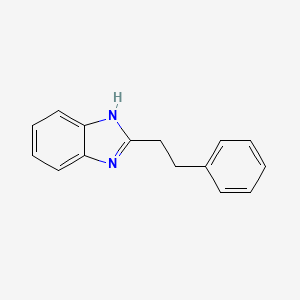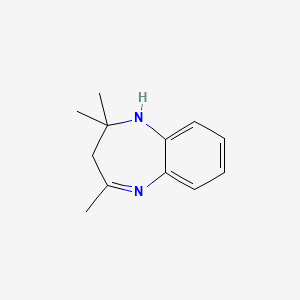
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family . It is also known as 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester . This compound is used as a medical intermediate .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate has been reported in the literature through various methods . One of the most common methods is the reaction between 6-methylquinoline-3-carboxylic acid and thionyl chloride, followed by the addition of ethyl alcohol. The product is then purified by column chromatography.Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is C13H12ClNO3 . Its molecular weight is 249.69 g/mol . The InChI key is GSIDXMVQPNWNIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a pale yellow to off-white crystalline powder. It has a melting point of 99-101 °C and a boiling point of 376.1 °C at 760 mmHg. The compound is soluble in polar organic solvents such as ethanol, methanol, and chloroform, and insoluble in water.Applications De Recherche Scientifique
Microwave-assisted Synthesis of Quinoline Derivatives
- Summary of Application : This method involves the synthesis of quinoline and its derivatives using microwave irradiation. It is a green pathway for the synthesis of quinoline derivatives and is significantly more effective than traditional methods .
- Methods of Application : The synthesis methods are pollution-free, energy-efficient, less time-consuming, and involve solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
- Results or Outcomes : The microwave-assisted synthesis of quinoline derivatives has been proven to be more effective than traditional methods. These techniques can be implemented in industries to increase atom economy .
Synthesis of Quinolinyl-pyrazoles
- Summary of Application : Quinolinyl-pyrazoles have been synthesized and studied for their efficacy against typical drugs in the market .
- Methods of Application : One of the methods involves treating ethyl-6-chloro-2-methylquinoline-4-carboxylate with pyrazole-4-carboxaldehydes .
- Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against the typical drugs in the market .
Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific synthesis method for this compound is not provided .
- Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .
Synthesis of Quinolinyl-pyrazoles
- Summary of Application : This method involves the synthesis of quinolinyl-pyrazoles, which are pharmacologically important .
- Methods of Application : The synthesis involves treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine .
- Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against typical drugs in the market .
Chemistry of 2-chloroquinoline-3-carbaldehyde
- Summary of Application : This review highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- Methods of Application : The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes : The review provides a comprehensive overview of the recent developments in the chemistry of 2-chloroquinoline-3-carbaldehyde .
Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific synthesis method for this compound is not provided .
- Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGQUFEJWWDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307938 | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
CAS RN |
22931-71-1 | |
| Record name | 22931-71-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)


![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)




